
Benzene, 1-(1-methylethyl)-3-propyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-methylethyl)-3-propyl, commonly known as ethylbenzene, is an organic compound that is widely used in the chemical industry. It is a colorless liquid with a sweet odor and is highly flammable. Ethylbenzene is produced by the alkylation of benzene with ethylene. It is used as a solvent in the production of styrene, which is used to make polystyrene, a widely used plastic. Ethylbenzene is also used as a fuel additive and in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of ethylbenzene is not fully understood. It is believed to cause damage to cells by disrupting the normal functioning of enzymes and other cellular processes. It can also cause DNA damage, which can lead to mutations and the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Exposure to ethylbenzene can cause a range of biochemical and physiological effects. It can cause damage to the liver and kidneys, leading to liver and kidney failure. It can also cause damage to the nervous system, leading to neurological symptoms such as dizziness, headaches, and tremors. Long-term exposure to ethylbenzene has been shown to increase the risk of cancer, particularly leukemia and lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylbenzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other chemicals. It is relatively inexpensive and readily available, making it a popular choice for many researchers. However, it is also highly flammable and toxic, and care must be taken when handling it. It is also a known carcinogen, meaning that it can pose a risk to researchers who are exposed to it.
Direcciones Futuras
There are many future directions for research on ethylbenzene. One area of focus is on developing safer and more effective methods for the production of ethylbenzene and other chemicals. Another area of focus is on developing new methods for the detection and monitoring of ethylbenzene in the environment. Finally, there is a need for further research on the potential health effects of ethylbenzene, particularly in terms of its long-term effects on human health.
In conclusion, ethylbenzene is a widely used organic compound that has many applications in the chemical industry. However, it is also a known carcinogen and can pose a risk to human health. Further research is needed to better understand its potential health effects and to develop safer and more effective methods for its production and use.
Métodos De Síntesis
The synthesis of ethylbenzene involves the alkylation of benzene with ethylene. This reaction is catalyzed by a zeolite catalyst, which is a type of porous material that is used to speed up the reaction. The reaction takes place at high temperatures and pressures, and the resulting product is then separated and purified.
Aplicaciones Científicas De Investigación
Ethylbenzene has been extensively studied for its potential health effects. It has been shown to have toxic effects on the liver, kidneys, and nervous system. It is also a known carcinogen, meaning that it can cause cancer. Studies have shown that exposure to ethylbenzene can increase the risk of leukemia and lymphoma.
Propiedades
Número CAS |
121954-61-8 |
|---|---|
Nombre del producto |
Benzene, 1-(1-methylethyl)-3-propyl |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-propan-2-yl-3-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-6-11-7-5-8-12(9-11)10(2)3/h5,7-10H,4,6H2,1-3H3 |
Clave InChI |
DSHOOBWVUTWYNK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC=C1)C(C)C |
SMILES canónico |
CCCC1=CC(=CC=C1)C(C)C |
Sinónimos |
Benzene, 1-(1-methylethyl)-3-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




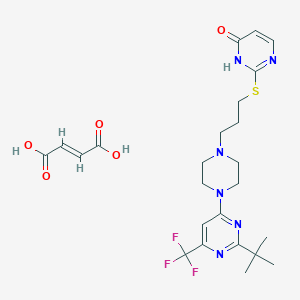
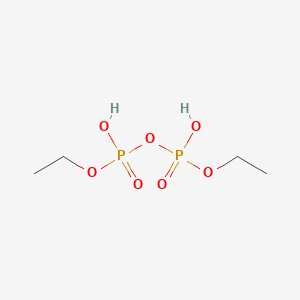

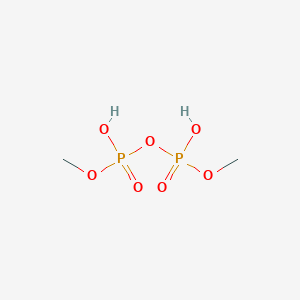
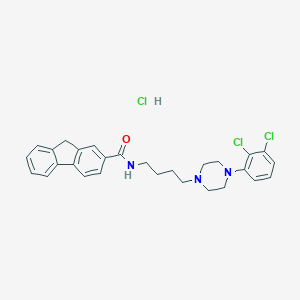





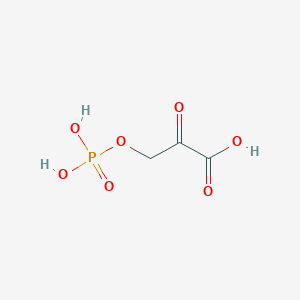
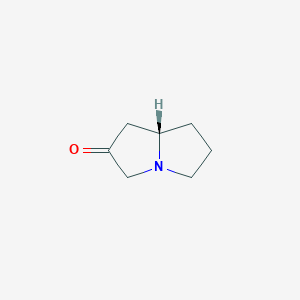
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)